molecular formula C14H13ClF3NO B13050278 (R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

(R)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Cat. No.: B13050278
M. Wt: 303.71 g/mol
InChI Key: PVWSWCJDBUKKIP-BTQNPOSSSA-N
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Description

®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound that features a phenyl group substituted with a trifluoromethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-Phenylmethanamine and 4-(trifluoromethoxy)benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amine compound.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce various amine derivatives.

Scientific Research Applications

®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    ®-Phenyl(4-(trifluoromethyl)phenyl)methanamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-Phenyl(4-methoxyphenyl)methanamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ®-Phenyl(4-chlorophenyl)methanamine: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

®-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13ClF3NO

Molecular Weight

303.71 g/mol

IUPAC Name

(R)-phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m1./s1

InChI Key

PVWSWCJDBUKKIP-BTQNPOSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)OC(F)(F)F)N.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl

Origin of Product

United States

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